molecular formula C14H18N2O6S B7876983 N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine

N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine

Cat. No.: B7876983
M. Wt: 342.37 g/mol
InChI Key: DZELRDJFXFJIPI-UHFFFAOYSA-N
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Description

N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties. The presence of both a benzoxazine ring and a valine amino acid moiety makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine typically involves multiple steps, starting with the formation of the benzoxazine core. This can be achieved through the cyclization of appropriate precursors such as alpha-bromoalkanoic acid ethyl esters with 2-amino-5-nitrophenol[_{{{CITATION{{{_1{Synthesis and biological evaluation of N-(3-oxo-3,4-dihydro-2H-benzob .... Subsequent steps may include sulfonation to introduce the sulfonyl group and coupling with valine to complete the structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine may be studied for its potential biological activity. It could be used to investigate enzyme inhibition, receptor binding, or other biochemical interactions.

Medicine: The compound's potential medicinal applications include its use as a drug precursor or as a therapeutic agent itself. Its biological activity could be explored for the treatment of various diseases.

Industry: In industry, this compound might be used in the development of new materials or chemicals. Its unique properties could make it suitable for applications in pharmaceuticals, agriculture, or other sectors.

Mechanism of Action

The mechanism by which N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine

  • N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine

  • N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]alanine

Uniqueness: N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine is unique due to its specific substitution pattern and the presence of the valine amino acid. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-methyl-2-[(6-methyl-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-7(2)13(14(18)19)16-23(20,21)11-5-10-9(4-8(11)3)15-12(17)6-22-10/h4-5,7,13,16H,6H2,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZELRDJFXFJIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC(C(C)C)C(=O)O)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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